N-(3-chloro-4-fluorophenyl)pyrazine-2-carboxamide
Overview
Description
N-(3-chloro-4-fluorophenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolopyrazine derivatives can interact with their targets and cause changes that lead to their biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Lipophilicity is a key factor related to the cell transmembrane transport and other biological processes .
Result of Action
Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the c-cl bond .
Preparation Methods
The synthesis of N-(3-chloro-4-fluorophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 3-chloro-4-fluoroaniline in the presence of coupling reagents. One common method involves the use of thionyl chloride to convert pyrazine-2-carboxylic acid into the corresponding acyl chloride, which then reacts with 3-chloro-4-fluoroaniline to form the desired carboxamide . Industrial production methods may involve optimizing reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
N-(3-chloro-4-fluorophenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The pyrazine ring can undergo oxidation or reduction reactions under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include thionyl chloride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)pyrazine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antitubercular agent.
Biological Studies: The compound’s antimicrobial and anti-inflammatory properties make it a valuable tool in studying various biological pathways and mechanisms.
Drug Development: Researchers are exploring the compound’s potential as a lead compound for developing new drugs targeting specific enzymes and receptors involved in diseases.
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)pyrazine-2-carboxamide: This compound has similar structural features but lacks the fluorine atom, which may affect its biological activity and potency.
N-(4-fluorobenzyl)pyrazine-2-carboxamide: This derivative has a benzyl group instead of a phenyl group, which can influence its pharmacokinetic properties and target interactions.
3-chloro-4-fluorophenylpiperazine: Although not a direct analogue, this compound shares the 3-chloro-4-fluorophenyl moiety and is known for its psychoactive properties.
The uniqueness of this compound lies in its specific combination of substituents, which can modulate its biological activity and make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)pyrazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN3O/c12-8-5-7(1-2-9(8)13)16-11(17)10-6-14-3-4-15-10/h1-6H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFMTMRGURNTJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=NC=CN=C2)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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